N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For example, the synthesis might start with the preparation of 5-chloro-2-methoxybenzaldehyde and 2-chloro-6-fluoroaniline, followed by their condensation with a suitable reagent to form the oxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro, methoxy, and fluoro groups can participate in substitution reactions, where these substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to the specific combination of chloro, methoxy, and fluoro substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3/c1-9-15(17(23-26-9)16-11(20)4-3-5-12(16)21)18(24)22-13-8-10(19)6-7-14(13)25-2/h3-8H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORKSMPJVNGWPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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